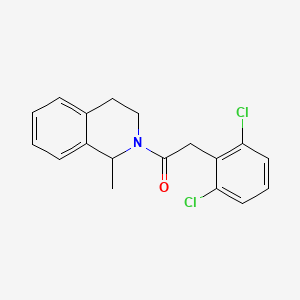

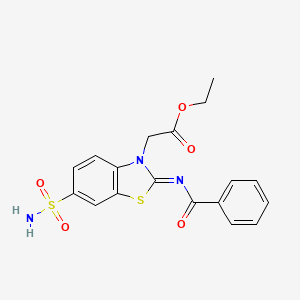

![molecular formula C24H17N3O B2515555 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline CAS No. 126181-09-7](/img/structure/B2515555.png)

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

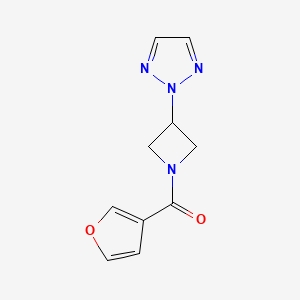

The compound 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a hybrid molecule that incorporates both the 1,3,4-oxadiazole and quinoline moieties. These structural features are commonly found in compounds with significant biological activities, such as antimicrobial, antifungal, and anticancer properties. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its versatility in drug design due to its bioisosteric properties with other heterocycles like thiazole and isoxazole .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-component reactions, such as the Ugi/aza-Wittig reaction, which can produce polysubstituted oxadiazoles in good yields . Another approach for synthesizing oxadiazole derivatives is the cyclization of carbohydrazide groups with aromatic acids, aldehydes, and carbon disulfide, as seen in the synthesis of quinazolin-4-one linked oxadiazole derivatives . These methods highlight the versatility and efficiency of synthesizing oxadiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed through various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies can provide detailed information about the crystal system and lattice parameters, as demonstrated in the characterization of a morpholine-linked oxadiazole compound . These techniques are essential for establishing the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, depending on the substituents attached to the oxadiazole ring. For instance, the reaction of morpholine-1-carbothioic acid with phenacyl bromides can lead to the formation of different products based on thermodynamic or kinetic control, resulting in either oxathiol or thiazol derivatives . These reactions are influenced by the intermediates formed during the process, such as enolate or C-anion intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. These compounds often exhibit good solubility and stability, making them suitable for biological studies. The presence of the oxadiazole ring can enhance the lipophilicity of the molecule, which is beneficial for cell membrane permeability. The biological activities of these compounds, such as antibacterial, antifungal, and anticancer properties, are often evaluated through in vitro assays against various strains of bacteria, fungi, and cancer cell lines . The results from these studies can provide insights into the potential therapeutic applications of these compounds.

未来方向

作用机制

Biochemical Pathways

Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. 1,3,4-oxadiazole derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Given the biological activities associated with 1,3,4-oxadiazole derivatives, it could potentially have anti-inflammatory, analgesic, antioxidant, anticancer, and anti-hcv effects .

属性

IUPAC Name |

2-(4-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O/c1-16-11-13-18(14-12-16)23-26-27-24(28-23)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMJSPUHZWOVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

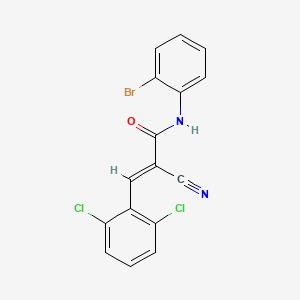

![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)

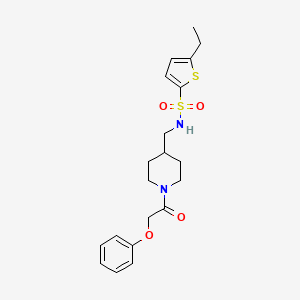

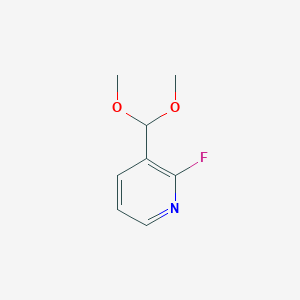

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

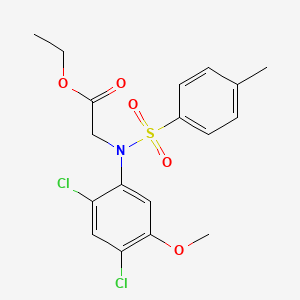

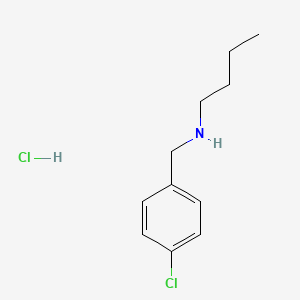

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

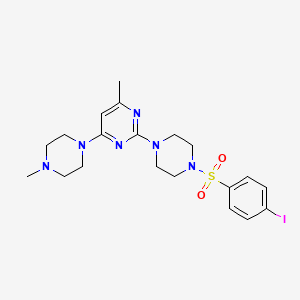

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)